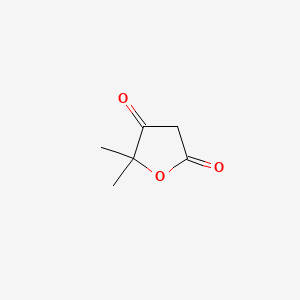

5,5-Dimethyl-2,4(3H,5H)-furandione

Description

Significance of Furandione Ring Systems in Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing at least two different elements as members of the ring, are fundamental to organic chemistry and biology. wikipedia.org Five-membered heterocyclic rings, such as furan (B31954), are particularly significant and form the basis for a vast array of natural products and synthetic compounds with diverse applications. nih.govbritannica.comglobalscientificjournal.com

The furan ring system is a key structural component in many biologically active molecules, including pharmaceuticals and flavoring agents. nih.govpnas.orgwikipedia.org The introduction of one or more carbonyl groups, as seen in furandiones, further enhances the chemical diversity and reactivity of this scaffold. These dione (B5365651) functionalities can participate in various chemical transformations, making them valuable intermediates in the synthesis of more complex molecules. The reactivity of these systems is influenced by the position of the carbonyl groups and the nature of any substituents on the ring.

Contextualization of Substituted Dioxo-Furan Structures in Contemporary Research

Substituted furan structures are prevalent in numerous natural products and pharmaceuticals and serve as crucial intermediates in organic synthesis. pnas.org The development of efficient methods for the synthesis of substituted furans is an active area of research. pnas.orgnih.gov For instance, organocatalytic methods are being explored for the synthesis of polycyclic γ-lactone derivatives from 5-substituted-furan-2(3H)-ones. acs.org

The presence of substituents on the furan ring can significantly modulate the biological activity and physical properties of the resulting compounds. Research into substituted benzo[b]furan derivatives, for example, has revealed their potential as antiviral, anticancer, and anti-inflammatory agents. sioc-journal.cn The strategic placement of substituents allows for the fine-tuning of a molecule's properties to optimize its function for a specific application.

In the context of 5,5-Dimethyl-2,4(3H,5H)-furandione, the gem-dimethyl group at the 5-position provides steric bulk and influences the molecule's conformation and reactivity. The study of such substituted dioxo-furan structures contributes to a deeper understanding of structure-activity relationships and aids in the design of new molecules with desired chemical and biological profiles.

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyloxolane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-6(2)4(7)3-5(8)9-6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCISQGOKRLRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281349 | |

| Record name | 5,5-Dimethyl-2,4(3H,5H)-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50630-62-1 | |

| Record name | NSC21366 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-Dimethyl-2,4(3H,5H)-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,5 Dimethyl 2,4 3h,5h Furandione and Analogous Dioxo Furans

Classical Approaches to Furandione Synthesis

Traditional methods for constructing the furandione core often rely on well-established reactions that form the carbon-heteroatom and carbon-carbon bonds necessary for the heterocyclic ring.

Condensation Reactions in the Formation of Furandione Frameworks

Condensation reactions are fundamental to the synthesis of many heterocyclic compounds, including furandiones. libretexts.org These reactions involve the joining of two molecules with the elimination of a small molecule, typically water. libretexts.orgyoutube.com In the context of furandione synthesis, condensation reactions can be used to form key intermediates or the final ring structure itself.

One classical approach involves the aldol-type condensation of a ketone with an α-keto ester. For instance, the synthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone can be achieved through the aldol (B89426) condensation of 2,5-dimethyl-dihydro-3(2H)-furanone under basic conditions. google.com This type of reaction, where an enolate attacks an ester, is also known as a Claisen condensation. chadsprep.com The reaction is typically base-catalyzed, leading to the formation of a β-dicarbonyl compound which can then cyclize to form the furanone ring. chadsprep.com

The choice of reactants and reaction conditions is crucial for the success of these condensation reactions. Factors such as the nature of the base, solvent, and temperature can significantly influence the yield and selectivity of the desired furandione product.

Strategies for Ring-Closure and Lactone Formation in Dioxo-Furans

The formation of the lactone (cyclic ester) ring is a critical step in the synthesis of dioxo-furans. Various ring-closure strategies have been employed, often following a key bond-forming reaction. These strategies are governed by factors such as the stability of the resulting ring and the stereochemical requirements of the transition state, often rationalized by Baldwin's rules for ring closure. libretexts.org

Intramolecular cyclization is a common method for forming the furanone ring. For example, γ-hydroxyalkynones can be cyclized to form substituted 3(2H)-furanones using a gold catalyst. organic-chemistry.org Similarly, allenic hydroxyketones can undergo cycloisomerization to yield 3(2H)-furanones, even in the absence of expensive metal catalysts. organic-chemistry.org

Another approach involves a ring-closing metathesis (RCM) reaction. This powerful technique has been utilized in the synthesis of complex natural products containing lactone rings, such as the rhizoxins. nih.gov In this strategy, a diene precursor undergoes an intramolecular metathesis reaction catalyzed by a ruthenium or molybdenum complex to form the cyclic lactone.

The Paal-Knorr furan (B31954) synthesis, a classical method, involves the dehydration of a 1,4-dicarbonyl compound to form the furan ring. youtube.com While traditionally used for furan synthesis, modifications of this approach can be adapted for the synthesis of furandione derivatives.

Modern and Advanced Synthetic Techniques for Substituted Furandiones

In recent years, more sophisticated and efficient methods have been developed for the synthesis of substituted furandiones, focusing on catalysis, biocatalysis, and multi-component reactions to improve yields, selectivity, and sustainability.

Catalytic Methods in the Synthesis of Furandiones

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and enhanced control over product formation. Both metal- and organo-catalysis have been successfully applied to the synthesis of furandiones and related structures.

Metal Catalysis: Transition metal catalysts are widely used to facilitate various transformations leading to furanone scaffolds.

Palladium catalysis has been employed in cascade reactions of aryloxy-enynes with aryl halides to produce 2,3,4-trisubstituted furans. organic-chemistry.org

Rhodium and Palladium co-catalysis promotes a cyclization/allylic alkylation cascade of α-diazo-δ-keto-esters to provide highly substituted 3(2H)-furanones. organic-chemistry.org

Gold and Silver catalysts have been shown to effectively cyclize γ-hydroxyalkynones to yield substituted 3(2H)-furanones. organic-chemistry.org

Iron catalysis , specifically using FeCl3, can catalyze the reaction of propargylic acetates with enoxysilanes to form γ-alkynyl ketones, which can then be cyclized to furans. organic-chemistry.org

Indium catalysts , such as In(OTf)3 or In(NTf2)3, are effective for the cycloisomerization of α-propargyl-β-keto esters to give trisubstituted furans. organic-chemistry.org

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. For instance, a triethylamine-catalyzed one-pot three-component reaction has been developed for the synthesis of highly substituted dihydrofurofuran and furan frameworks. documentsdelivered.comrsc.org This method involves a Knoevenagel and Michael adduct that undergoes a Paal-Knorr type cyclization. documentsdelivered.comrsc.org

The table below summarizes some of the catalytic methods used in the synthesis of furanone derivatives.

| Catalyst System | Starting Materials | Product Type | Reference |

| Rh(II)/Pd(0) | α-diazo-δ-keto-esters | Highly substituted 3(2H)-furanones | organic-chemistry.org |

| (p-CF3C6H4)3PAuCl/AgOTf | γ-hydroxyalkynones | Substituted 3(2H)-furanones | organic-chemistry.org |

| Triethylamine | Glyoxal, 2-cyanoacetophenone | Dihydrofurofurans and functionalized furans | documentsdelivered.comrsc.org |

| In(OTf)3 or In(NTf2)3 | α-propargyl-β-keto esters | Trisubstituted furans | organic-chemistry.org |

| FeCl3 | Propargylic acetates, enoxysilanes | Tri- or tetrasubstituted furans | organic-chemistry.org |

Biocatalytic Approaches to Structurally Related Furanone Derivatives, and their Applicability to Furandiones

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.gov While direct biocatalytic synthesis of 5,5-dimethyl-2,4(3H,5H)-furandione is not extensively documented, the synthesis of structurally related furanone derivatives, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), has been well-studied. cnif.cnnih.gov

The biosynthesis of HDMF in plants like strawberries involves a series of enzymatic steps. nih.gov An enone oxidoreductase has been identified as a key enzyme in this pathway. cnif.cn These biocatalytic principles could potentially be adapted for the synthesis of other furandione derivatives. For example, the enzymatic reduction of a suitable precursor could introduce chirality and functionality with high selectivity.

Furthermore, biocatalysis has been explored for the conversion of bio-based furans into valuable derivatives, demonstrating the potential for sustainable production of furan-containing compounds. nih.gov

Multi-Component Reactions for the Generation of Furandione Structures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product in a single step. tcichemicals.compreprints.org This approach offers significant advantages in terms of atom economy, step economy, and reduction of waste. preprints.orgnih.gov

Several named MCRs, such as the Hantzsch, Biginelli, and Ugi reactions, have been instrumental in the synthesis of diverse heterocyclic libraries. tcichemicals.comnih.govorganic-chemistry.orgmdpi.com While a specific MCR for the direct synthesis of 5,5-dimethyl-2,4(3H,5H)-furandione is not prominently reported, the principles of MCRs can be applied to construct the furandione skeleton.

For example, a one-pot, three-component reaction involving a glyoxal, an active methylene (B1212753) compound, and a suitable third component could potentially be designed to generate a highly substituted furandione core. documentsdelivered.comrsc.org The development of novel MCRs for the synthesis of furandiones remains an active area of research, with the potential to provide rapid and diverse access to this class of compounds.

Principles of Green Chemistry in Furandione Synthesis

The core tenets of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and energy-efficient processes, are paramount in the modern synthesis of heterocyclic compounds like furandiones. The application of these principles to the synthesis of 5,5-Dimethyl-2,4(3H,5H)-furandione and its analogs aims to develop more environmentally benign and economically viable production methods.

Solvent-Free Reaction Conditions and Microwave Irradiation Techniques

A key strategy in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free reaction conditions, often coupled with microwave irradiation, represent a significant step towards more sustainable chemical processes.

Microwave-assisted organic synthesis has emerged as a powerful tool, offering numerous advantages over conventional heating methods. google.com These benefits include dramatically reduced reaction times, lower energy consumption, and often higher product yields. google.com The mechanism of microwave heating involves the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. google.com This can lead to different product distributions and selectivities compared to conventional heating.

While specific studies on the solvent-free or microwave-assisted synthesis of 5,5-Dimethyl-2,4(3H,5H)-furandione are not extensively documented in the reviewed literature, the synthesis of other furan and heterocyclic derivatives under these conditions provides a strong precedent for its potential application. For instance, the microwave-assisted synthesis of various indole (B1671886) and furan derivatives has been reported to proceed efficiently in the absence of a solvent, highlighting the potential of this technique for the synthesis of a wide range of heterocyclic compounds.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Dioxo-pyrimidine derivative (Analogous Heterocycle)

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | 2 hours | 3 minutes |

| Energy | Lower Efficiency | Higher Efficiency |

| Yield | Lower | Higher |

| Solvent | 1,4-Dioxane | 1,4-Dioxane (reduced volume) |

This table illustrates the typical advantages of microwave irradiation in heterocyclic synthesis based on analogous compounds.

Enzymatic and Biomimetic Synthetic Pathways

Nature provides a rich blueprint for sustainable chemical transformations. Enzymatic and biomimetic syntheses are at the forefront of green chemistry, offering highly selective and efficient routes to complex molecules under mild reaction conditions. cnif.cn These methods often proceed in aqueous media, eliminating the need for hazardous organic solvents. cnif.cn

The enzymatic synthesis of furanone derivatives has been explored, particularly for the production of high-value flavor and fragrance compounds. A notable example is the synthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone, a valuable flavor compound. cnif.cn While not identical to 5,5-Dimethyl-2,4(3H,5H)-furandione, its synthesis provides valuable insights into the potential of biocatalysis in this area.

Biomimetic approaches, which mimic natural enzymatic processes, have also been successfully employed for the synthesis of furanone derivatives. For example, the biomimetic synthesis of 3(2H)-furanone glucosides has been achieved using sucrose (B13894) phosphorylase. nih.gov This reaction demonstrates the potential of using enzymes to not only synthesize the furanone core but also to perform subsequent modifications, such as glycosylation, which can enhance stability and bioavailability. nih.gov

The biosynthesis of furanones in plants and microorganisms also serves as an inspiration for developing novel synthetic pathways. nih.gov For instance, the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone in strawberries involves a series of enzymatic steps starting from fructose-1,6-diphosphate. nih.gov Understanding these natural pathways can guide the development of whole-cell or cell-free enzymatic systems for the sustainable production of furanone compounds. cnif.cn

Table 2: Examples of Enzymatic and Biomimetic Synthesis of Furanone Analogs

| Furanone Analog | Synthetic Method | Key Enzyme/Catalyst | Precursor | Reference |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone | Microbial Fermentation | Zygosaccharomyces rouxii | Not specified | nih.gov |

| 3(2H)-furanone glucosides | Biomimetic Synthesis | Sucrose Phosphorylase | 3(2H)-furanone | nih.gov |

This table highlights examples of enzymatic and biomimetic approaches for the synthesis of furanone analogs, suggesting potential pathways for 5,5-Dimethyl-2,4(3H,5H)-furandione.

Spectroscopic and Advanced Analytical Characterization Methodologies for Dioxo Furans

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum serves as a molecular "fingerprint" characterized by a molecular ion peak (M⁺•) and various fragment ion peaks.

For 5,5-Dimethyl-2,4(3H,5H)-furandione (molar mass: 128.13 g/mol ), the molecular ion peak would appear at m/z 128. The fragmentation pattern can be predicted based on the stability of potential fragments. Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): Alpha-cleavage next to the C5 quaternary center would lead to the loss of a methyl group, producing a stable acylium ion at m/z 113.

Loss of carbon monoxide (CO): Cleavage of the lactone ring could result in the loss of a neutral CO molecule, yielding a fragment at m/z 100.

Formation of an acylium ion: A characteristic cleavage could occur between C3 and C4, leading to the formation of a prominent acylium ion [(CH₃)₂C-C=O]⁺ at m/z 71.

Predicted EI-MS Fragmentation Data for 5,5-Dimethyl-2,4(3H,5H)-furandione

| m/z | Predicted Fragment Ion | Comment |

|---|---|---|

| 128 | [C₆H₈O₃]⁺• | Molecular Ion (M⁺•) |

| 113 | [M - CH₃]⁺ | Loss of a methyl radical |

| 100 | [M - CO]⁺• | Loss of carbon monoxide |

| 71 | [C₄H₇O]⁺ | Acylium ion from C3-C4 cleavage |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

High-Resolution Mass Spectrometry (HRMS) measures the mass of ions with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a compound's exact molecular formula. The molecular formula of 5,5-Dimethyl-2,4(3H,5H)-furandione is C₆H₈O₃. The calculated exact mass for this formula is 128.0473 u. wikipedia.org An HRMS measurement confirming this value would differentiate it from other isobaric compounds (compounds with the same nominal mass but different elemental formulas), thus providing definitive confirmation of its elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify individual components within complex mixtures, such as those found in food, biological, and environmental samples. chromatographyonline.comresearchgate.netnih.gov The gas chromatograph separates volatile and semi-volatile compounds, which are then introduced into the mass spectrometer for detection and identification based on their unique mass spectra. nih.gov

The analysis of furan (B31954), furanone, and furandione species in diverse and complex matrices is well-established. nih.gov Sample preparation techniques such as headspace sampling or solid-phase microextraction (SPME) are often employed to extract and concentrate the volatile analytes prior to GC-MS analysis. uzh.chnih.gov For instance, GC-MS has been successfully used to identify and quantify various furan derivatives in fruit extracts, thermally processed foods, and biological samples like exhaled air. researchgate.netuzh.ch This methodology is highly suitable for detecting 5,5-Dimethyl-2,4(3H,5H)-furandione in a complex matrix, offering both the chromatographic separation necessary to isolate it from other components and the mass spectrometric data required for its positive identification.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) in Investigating Formation Pathways

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Detailed Infrared (IR) and Raman spectroscopic data providing a complete vibrational fingerprint analysis for 5,5-Dimethyl-2,4(3H,5H)-furandione are not extensively reported in the surveyed literature. While IR data exists for structurally related furanones, direct and comprehensive spectral analysis for this specific compound is limited.

X-ray Crystallography for Solid-State Structural Analysis

The solid-state structure of 5,5-Dimethyl-2,4(3H,5H)-furandione, also known by its synonym α,γ-Dimethyltetronic acid, has been successfully elucidated using single-crystal X-ray diffraction techniques. These studies provide precise data on its molecular geometry and crystal packing.

Initial structural determination was performed by Lawrence and MacDonald in 1969. iucr.org They reported that the compound crystallizes in the monoclinic space group P2₁/c. The molecule was found to be nearly planar, with strong intermolecular hydrogen bonding. A subsequent redetermination of the crystal structure by Larsen and Svendsen in 1987 provided more refined data. scispace.com

The key crystallographic data from these studies are summarized below.

Table 1: Crystal Data and Structure Refinement for 5,5-Dimethyl-2,4(3H,5H)-furandione (α,γ-Dimethyltetronic Acid)

| Parameter | Lawrence & MacDonald (1969) iucr.org | Larsen & Svendsen (1987) scispace.com |

|---|---|---|

| Formula | C₆H₈O₃ | C₆H₈O₃ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 6.66 ± 0.02 | 6.796 (2) |

| b (Å) | 14.18 ± 0.02 | 14.540 (6) |

| c (Å) | 6.58 ± 0.02 | 6.557 (2) |

| **β (°) ** | 100.3 ± 0.1 | 100.93 (3) |

| Z (molecules/unit cell) | 4 | 4 |

| Final R value | 0.13 | 0.039 |

The refined structure confirmed that the furanone ring is essentially planar. iucr.orgscispace.com The molecules are linked into infinite ribbons along the c-axis by hydrogen bonds. scispace.com These crystallographic studies are crucial for understanding the molecule's three-dimensional conformation and intermolecular interactions in the solid state.

Chromatographic Separation Techniques for Isolation, Purity Assessment, and Quantification

Specific, validated chromatographic methods for the routine isolation, purity assessment, and quantification of 5,5-Dimethyl-2,4(3H,5H)-furandione are not prominently featured in the available scientific literature. Method development is often focused on its more commercially significant isomers.

While Gas Chromatography (GC) is a standard technique for the analysis of volatile and semi-volatile furanones, detailed methods specifically tailored for 5,5-Dimethyl-2,4(3H,5H)-furandione, including column specifications, temperature programming, and detector response factors, are not well-documented. Analysis of related compounds often requires derivatization to improve volatility and thermal stability, a step that would likely be necessary for this analyte as well. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of furanone compounds, particularly for less volatile or thermally labile derivatives. researchgate.netresearchgate.net However, established and validated HPLC methods for the separation and quantification of 5,5-Dimethyl-2,4(3H,5H)-furandione are not described in the reviewed literature. The development of such a method would require optimization of the stationary phase, mobile phase composition, and detector wavelength.

Computational and Theoretical Chemistry of 5,5 Dimethyl 2,4 3h,5h Furandione and Analogues

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of furanone derivatives. These methods allow for the detailed exploration of electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a widely used method for studying the ground state properties of furanone systems due to its favorable balance of computational cost and accuracy. Studies on furanone analogues, such as 2(5H)-furanone and its derivatives, have utilized DFT to elucidate their electronic characteristics. nih.gov

These calculations typically involve the optimization of the molecular geometry to find the lowest energy conformation. Following optimization, various electronic properties are determined. A key aspect of these studies is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller energy gap generally implies higher reactivity. nih.gov

For instance, computational studies on 2(5H)-furanone and its 5-methyl and 5-phenyl derivatives have shown that substituting the furanone ring significantly alters the electronic properties. nih.gov The introduction of a phenyl group, for example, can lead to a smaller HOMO-LUMO gap compared to the unsubstituted or methyl-substituted counterparts, suggesting increased reactivity. nih.gov Local reactivity descriptors, derived from DFT, such as Fukui functions, can further pinpoint the most reactive sites within the molecule, predicting susceptibility to nucleophilic or electrophilic attack. nih.govacs.org

Table 1: Calculated Electronic Properties of 2(5H)-furanone and its Derivatives

| Compound | Total Energy (Hartree) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 2(5H)-furanone | -304.6 | -7.2 | -1.5 | 5.7 |

| 2(5-Methyl)-furanone | -343.9 | -6.9 | -1.3 | 5.6 |

| 2(5-Phenyl)-furanone | -535.1 | -6.5 | -2.1 | 4.4 |

Note: Data is illustrative and based on findings for furanone analogues. Actual values can vary with the level of theory and basis set used. nih.gov

Ab Initio and Coupled-Cluster Methods for High-Accuracy Calculations

For situations demanding higher accuracy, particularly for the energetics of reaction pathways or excited states, more computationally intensive ab initio methods are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT functionals. wikipedia.orgresearchgate.netnih.gov

Coupled-Cluster theory, especially with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry for its ability to yield highly accurate energies for small to medium-sized molecules. wikipedia.orgnih.gov These methods are invaluable for benchmarking the results obtained from more computationally efficient methods like DFT. ajchem-b.com While computationally demanding, the application of CC methods can be crucial for resolving discrepancies between theoretical predictions and experimental observations or for providing definitive energetic data for key stationary points on a potential energy surface. wikipedia.orgnih.govnih.gov

For example, in studying reaction mechanisms, the relative energies of reactants, transition states, and products can be calculated with high precision using CCSD(T), providing a reliable picture of the reaction thermodynamics and kinetics. wikipedia.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate details of chemical reactions, offering a level of temporal and spatial resolution that is often inaccessible to experimental techniques.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding a chemical reaction requires the characterization of not only the stable reactants and products but also the high-energy transition state (TS) that connects them. psu.edunih.gov Computational methods allow for the explicit location of these first-order saddle points on the potential energy surface. psu.edu Various algorithms, such as the synchronous transit-guided quasi-Newton (QST2) method, are used to find a plausible structure for the transition state. psu.edu

Once a transition state is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. psu.edu Further analysis using the Intrinsic Reaction Coordinate (IRC) method can then be performed. An IRC calculation involves following the reaction path downhill from the transition state, ensuring that it connects the intended reactants and products. mdpi.com This process confirms the role of the transition state in the specific reaction pathway and provides a detailed picture of the geometric changes that occur as the reaction progresses. mdpi.com

In the context of furanone analogues, DFT calculations have been used to map the Gibbs free energy profiles for cycloaddition reactions. For the reaction of a cyclic nitrone with 2(5H)-furanone, computational analysis revealed nearly isoenergetic transition states for the formation of different stereoisomers, explaining the experimentally observed product mixture. acs.org

Table 2: Calculated Activation Barriers for Cycloaddition Reactions of Furanone Analogues

| Reactants | Reaction Type | Computational Method | Activation Energy (kcal/mol) |

| Dienylfuran + DMAD | [8+2] Cycloaddition | DFT | 29.4 |

| Cyclic Nitrone + 2(5H)-furanone | [3+2] Cycloaddition (meta-exo) | DFT | 18.02 |

| Cyclic Nitrone + 2(5H)-furanone | [3+2] Cycloaddition (meta-endo) | DFT | 18.36 |

Note: Data is based on computational studies of furanone analogues. DMAD refers to dimethyl acetylenedicarboxylate. acs.orgmdpi.com

Investigation of Photoisomerization Pathways

The interaction of furanones with light can lead to photochemical reactions, such as isomerization. Computational chemistry is instrumental in unraveling the mechanisms of these processes, which often involve transitions between different electronic states. ajchem-b.com

The investigation of photoisomerization pathways typically begins with the calculation of the vertical excitation energies to identify the relevant electronically excited states (e.g., S₁, S₂, T₁). Time-dependent DFT (TD-DFT) is a common method for this purpose. The relaxation pathways on the excited-state potential energy surfaces are then explored. A crucial aspect of these studies is the location of conical intersections, which are points of degeneracy between two electronic states that facilitate rapid, non-radiative decay back to the ground state, often leading to a different isomer. researchgate.net

For example, computational studies on the photoisomerization of related unsaturated systems suggest that upon absorption of light, the molecule is excited to a bright ππ* state. ajchem-b.com From there, it can undergo internal conversion to a lower-lying nπ* state or directly to the ground state via a conical intersection. ajchem-b.com The geometry at the conical intersection is often highly distorted, and its structure determines the branching ratio between returning to the initial reactant or forming the photoisomer. researchgate.net While specific studies on 5,5-Dimethyl-2,4(3H,5H)-furandione are limited, the methodologies developed for other systems provide a clear framework for how its photochemical behavior could be investigated. researchgate.net

Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions

While quantum mechanical calculations are excellent for describing the properties of individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, using a force field to describe the potential energy of the system as a function of its atomic coordinates. By simulating the system for nanoseconds or even microseconds, MD can provide detailed information about the conformational landscape of flexible molecules like furanone derivatives.

Prediction of Spectroscopic Properties through Quantum Chemical Approaches

Quantum chemical calculations have become an indispensable tool in modern chemistry for predicting and interpreting the spectroscopic properties of molecules. These computational approaches, primarily Density Functional Theory (DFT) and ab initio methods, allow for the theoretical determination of various spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis). This provides deep insights into the molecular structure, electronic transitions, and vibrational modes of compounds like 5,5-Dimethyl-2,4(3H,5H)-furandione and its analogues. By simulating these spectra, researchers can assign experimental bands, understand structure-property relationships, and even predict the characteristics of novel or unstable compounds. unito.itmdpi.com

The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional and the basis set. globalresearchonline.net For furanone derivatives, methods like DFT with the B3LYP functional combined with basis sets such as 6-311++G(d,p) have been shown to provide a good balance between computational cost and accuracy for predicting vibrational spectra. core.ac.uk Time-dependent DFT (TD-DFT) is particularly effective for calculating electronic excitation energies and simulating UV-Vis spectra. scielo.org.zamdpi.com The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed for the calculation of NMR chemical shifts. globalresearchonline.net

Infrared (IR) Spectroscopy Prediction

Quantum chemical methods are widely used to calculate the harmonic vibrational frequencies of molecules. These calculated frequencies, which correspond to the peaks in an IR spectrum, help in the assignment of experimental spectra. For furanone and its derivatives, DFT calculations can predict the characteristic vibrational modes, such as carbonyl (C=O) stretching, C-O-C stretching, and C-H bending vibrations. globalresearchonline.netcore.ac.uk

Often, calculated harmonic frequencies are systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. To correct this, a common practice is to apply a scaling factor to the computed frequencies. core.ac.ukresearchgate.net For example, studies on 2(5H)-furanone have used scaling factors of 0.9834 (for DFT/B3LYP) and 0.9768 (for MP2) to achieve a strong correlation with experimental data. core.ac.uk

The table below illustrates a comparison between experimental and scaled calculated vibrational frequencies for a furanone analogue, demonstrating the predictive power of DFT methods.

Table 1: Comparison of Experimental and Calculated IR Frequencies (cm⁻¹) for Furanone Analogues

| Vibrational Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (DFT/B3LYP) |

| C=O Stretching | 1750 | 1745 |

| C=C Stretching | 1640 | 1635 |

| CH₂ Scissoring | 1450 | 1448 |

| Ring C-O-C Stretching | 1100 | 1095 |

| C-H Bending (out-of-plane) | 850 | 845 |

Note: Data is illustrative and based on typical values reported for furanone systems in the literature. globalresearchonline.netcore.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

The GIAO method within a DFT framework is the standard for computing NMR chemical shifts (δ) for both protons (¹H) and carbon-13 (¹³C). globalresearchonline.net These calculations provide theoretical chemical shifts that can be correlated with experimental data, aiding in the definitive assignment of complex spectra and the structural elucidation of diastereomers. nih.gov

The process involves optimizing the molecular geometry and then performing the GIAO calculation. The computed absolute shieldings are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). Comparing the calculated shifts with experimental values often involves statistical analysis, such as calculating the mean absolute error (MAE), to validate the assigned structure. nih.gov For furanone derivatives, this technique is crucial for assigning the relative configurations of stereocenters. nih.gov

Table 2: Predicted vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for a Furanone Derivative

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| ¹³C NMR | ||

| C2 (C=O) | 173.5 | 174.1 |

| C3 | 35.8 | 36.2 |

| C4 | 80.1 | 79.8 |

| C5 (C=C) | 155.2 | 154.9 |

| C6 (CH₃) | 28.4 | 28.7 |

| ¹H NMR | ||

| H3 | 2.75 | 2.78 |

| H5 (C=CH) | 7.50 | 7.55 |

| H6 (CH₃) | 1.30 | 1.32 |

Note: Data is illustrative, based on methodologies described for furanone derivatives. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction

Time-dependent density functional theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. mdpi.commdpi.com It calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. scielo.org.za The calculations also provide the oscillator strength (f), which is related to the intensity of the absorption band. scielo.org.za

For furanone analogues, TD-DFT calculations can predict the π→π* and n→π* electronic transitions. scielo.org.za The choice of functional and the inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), are critical for obtaining results that correlate well with experimental spectra. mdpi.commdpi.com Studies have shown that comparing theoretical λ_max values with experimental ones can result in errors as low as 1-6%. mdpi.com These computations help in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.za

Table 3: Predicted Electronic Transitions (TD-DFT) for a Furanone Analogue

| Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 355 | 0.25 | HOMO -> LUMO+1 (49%) | π→π |

| 298 | 0.15 | HOMO-2 -> LUMO (42%) | π→π |

| 255 | 0.08 | n -> π | n→π |

Note: Data is illustrative and based on findings for related heterocyclic systems. scielo.org.zamdpi.comsemanticscholar.org

Role in Complex Chemical Systems and Environmental Chemical Research

Formation and Fate in Atmospheric Processes

Furanoid compounds, including dimethyl-furandiones, are a class of reactive volatile organic compounds that play a role in atmospheric chemistry. acs.org Their presence in the atmosphere can be attributed to sources such as biomass burning, and their subsequent chemical transformations can influence air quality. acs.org

The atmospheric degradation of furanoids is primarily initiated by reactions with hydroxyl (OH) radicals. nih.govacs.org The oxidation mechanism for furan (B31954) and its methylated derivatives typically begins with the addition of an OH radical to the furan ring, most commonly at the C2 or C5 positions. nih.govacs.org This addition forms a chemically activated adduct radical.

This radical can follow two main pathways under atmospheric conditions:

Ring-Retaining Pathway: The radical can be stabilized and then react with molecular oxygen (O2) to form ring-retaining products, such as 5-hydroxy-2-furanone compounds. nih.govacs.org

Ring-Opening Pathway: The activated adduct can undergo isomerization by breaking a carbon-oxygen bond in the ring. nih.govacs.org Subsequent reactions with O2 lead to the formation of unsaturated 1,4-dicarbonyl compounds. nih.govresearchgate.net

Quantum chemistry and kinetic calculations have shown that the yields of these different products depend on the specific structure of the initial furanoid compound. nih.gov For instance, calculations predict high yields of 5-hydroxy-2-furanone compounds from the oxidation of furan and its methyl-substituted derivatives, highlighting the importance of furanones as intermediate products in atmospheric chemistry. acs.org

Partially oxidized organic compounds are significant components of urban aerosols (PM2.5). Studies utilizing comprehensive gas chromatography-time of flight mass spectrometry (GCxGC-TOF/MS) have identified a wide array of oxygenated volatile organic compounds (o-VOCs) in urban air samples. copernicus.orgcopernicus.org

Among the cyclic o-VOCs detected in aerosol samples from London, UK, were several furanone derivatives. copernicus.org Research has confirmed the presence of compounds such as 2(3H)-furanone and 2(5H)-furanone. copernicus.org Notably, a variety of substituted furanones, including dimethyl-furandione isomers, have also been identified, underscoring their presence in the urban atmospheric environment. copernicus.org

Table 1: Selection of Cyclic Oxygenated VOCs Identified in London Urban Aerosol. copernicus.orgcopernicus.org

| Compound Class | Specific Compound Identified |

|---|---|

| Furanones | 2(3H)-furanone |

| Furanones | 2(5H)-furanone |

| Furanones | 5-methyl-2(3H)-furanone |

| Furanones | 5-methyl-2(5H)-furanone |

| Furanones | 3,4-dimethyl-2,5-furandione |

| Furans | Furfural (B47365) |

| Furans | 5-methyl-2-carboxaldehyde |

The photolytic degradation of furanones involves their interaction with light, which can lead to complex chemical transformations. nih.gov Research on 2(5H)-furanones has shown that their photoreactions are intricate processes. nih.gov When these compounds are subjected to direct excitation with light, they can form primary [2+2] cycloadducts. nih.gov

Furthermore, a significant pathway involves a 1,3-acyl shift rearrangement, which is believed to occur from the singlet excited state (S1) of the molecule. nih.gov This rearrangement can lead to the formation of new regioisomers, and in the case of chiral furanones, it can even invert the stereochemistry of the initial products. nih.gov When reactions are conducted under photosensitized conditions, these rearranged products are not typically observed, which supports the mechanism involving the singlet excited state during direct photolysis. nih.gov

Occurrence and Formation in Thermochemical Conversion Processes of Biomass

Furanoids are recognized as major products arising from the thermochemical conversion of biomass polymers like cellulose (B213188) and hemicellulose. acs.org Fast pyrolysis, a process that rapidly heats biomass in the absence of oxygen, is a key method for producing bio-oils that are rich in such compounds. mdpi.com

The fast pyrolysis of various biomass sources yields a complex mixture of organic compounds. Studies on the pyrolysis of the green microalgae Botryococcus braunii have identified numerous carbohydrate-derived products. nih.gov Among these products, 2,5-dimethylfuran-3,4(2H,5H)-dione was detected, confirming that furandione structures can be formed during the thermal decomposition of biomass. nih.gov The pyrolysis products of this microalgae included a range of furans, furfurals, and other oxygenated compounds derived from the breakdown of its carbohydrate content. nih.gov

The use of catalysts in fast pyrolysis can significantly alter the product distribution, aiming to improve the quality of the resulting bio-oil. mdpi.com Catalysts can promote the dehydration of carbohydrates and influence the formation of furanic compounds. neliti.com

In the catalytic fast pyrolysis of Botryococcus braunii, the introduction of a 10% Ni/SBA-15 catalyst was shown to enhance the production of aromatic compounds, including furans. nih.gov The relative abundance of specific products was altered by the catalyst's presence. For example, the peak area percentage of 2,5-dimethylfuran-3,4(2H,5H)-dione was observed to change with the application of the catalyst and varying temperatures, as detailed in the table below. nih.gov Other catalysts, such as ZSM-5, have been shown to promote the conversion of primary pyrolysis products like levoglucosan (B13493) and furfural into more valuable aromatic hydrocarbons. neliti.com

Table 2: Relative Peak Area (%) of 2,5-dimethylfuran-3,4(2H,5H)-dione in Pyrolysis Products of Botryococcus braunii. nih.gov

| Pyrolysis Condition | Peak Area (%) |

|---|---|

| Non-catalytic at 500°C | 2.57 |

| Catalytic (10% Ni/SBA-15) at 400°C | 1.36 |

| Catalytic (10% Ni/SBA-15) at 500°C | 1.62 |

Involvement in Food Chemistry Mechanisms

Formation of Furanone Derivatives via Maillard Reactions

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars when heated. wikipedia.org This reaction is responsible for the desirable flavors and colors in many cooked foods, such as baked bread, seared steak, and roasted coffee. wikipedia.org A key outcome of the Maillard reaction is the generation of a diverse array of volatile and non-volatile compounds, including various furanone derivatives that impart sweet, caramel-like, and fruity aromas. researchgate.netresearchgate.net

While direct evidence for the formation of 5,5-Dimethyl-2,4(3H,5H)-furandione via the Maillard reaction is not prominent in scientific literature, the formation of other structurally related and sensorially important furanones is well-established. These compounds are typically formed from the degradation and cyclization of sugars, often involving intermediates from amino acid degradation.

One of the most well-studied furanones is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®. nih.govresearchgate.net It is a key flavor compound in many fruits and is also formed during the Maillard reaction. researchgate.netnih.gov The general pathway for the formation of such furanones involves the 2,3-enolisation of sugars to form 1-deoxyosone intermediates. The carbon skeleton of the initial sugar often dictates the resulting furanone structure. For instance, hexoses are known precursors to Furaneol®.

The table below summarizes some key furanone derivatives that are known products of the Maillard reaction and their typical precursors.

| Furanone Derivative | Common Name | Typical Precursors (in Maillard Reaction) |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Furaneol®, Strawberry Furanone | Hexoses (e.g., glucose, fructose), L-rhamnose wikipedia.orgnih.gov |

| 4-Hydroxy-5-methyl-3(2H)-furanone | Norfuraneol | Pentoses (e.g., xylose) |

| 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone | Homofuraneol | Pentose sugars in the presence of alanine (B10760859) |

This table presents examples of furanones commonly formed during the Maillard reaction. The formation of 5,5-Dimethyl-2,4(3H,5H)-furandione through this pathway is not well-documented.

Precursor Chemistry and Transformation Pathways to Other Furanones (e.g., Sotolone)

The chemical reactivity of furanones allows them to act as precursors in the formation of other flavor compounds. However, the specific role of 5,5-Dimethyl-2,4(3H,5H)-furandione as a precursor to other furanones, such as sotolone, is not established in the available scientific literature.

Sotolone, or 3-hydroxy-4,5-dimethyl-2(5H)-furanone, is a potent aroma compound with a characteristic curry, nutty, or spicy aroma. researchgate.net It is known to be a major contributor to the flavor of fenugreek and is also found in some aged wines and roasted products. foodb.ca The formation of sotolone is generally understood to occur from the cyclization of α-keto acids, which can be derived from amino acids like threonine and 4-hydroxy-L-leucine. researchgate.net

The transformation pathways of furanones can involve various reactions such as oxidation, reduction, and condensation. For instance, research has shown that some furan-2(5H)-ones can undergo condensation reactions and intramolecular cyclization to form more complex heterocyclic systems. researchgate.net Additionally, the interaction of furanones with thiols under basic conditions can lead to the formation of novel thioethers, which can be further oxidized to sulfones. researchgate.net

While a direct transformation pathway from 5,5-Dimethyl-2,4(3H,5H)-furandione to sotolone is not documented, the general reactivity of the furanone ring system suggests potential for various chemical transformations. The table below outlines general transformation pathways for furanone derivatives based on available chemical research.

| Transformation Type | Reactants | Products |

| Condensation | Furan-2(5H)-ones, Aldehydes/Nitriles | Dihydroisobenzofuran derivatives researchgate.net |

| Thioetherification | 5-alkoxy-2(5H)-furanones, Aromatic thiols | Chiral 2(5H)-furanone thioethers researchgate.net |

| Oxidation | 2(5H)-furanone thioethers, Hydrogen peroxide | Chiral 2(5H)-furanone sulfones researchgate.net |

| Ring Opening | 4-arylamino-2-tert-butyl-5-oxo-2,5-dihydrofuran-2-yl acetates, Amines | N-aryl(hetaryl)-2-arylamino-5,5-dimethyl-4-oxohex-2-enamides researchgate.net |

This table illustrates the chemical reactivity of the furanone scaffold, though these specific reactions have not been reported for 5,5-Dimethyl-2,4(3H,5H)-furandione leading to sotolone.

Emerging Research Areas and Future Directions for 5,5 Dimethyl 2,4 3h,5h Furandione Research

Development of Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, prioritizing methods that are both efficient and environmentally benign. mdpi.comresearchgate.net For the synthesis of 5,5-Dimethyl-2,4(3H,5H)-furandione, future research will likely focus on moving away from classical multi-step procedures that may involve hazardous reagents and generate significant waste.

Key Future Research Thrusts:

Catalytic Approaches: The development of catalytic methods, particularly those employing earth-abundant and non-toxic metals, is a primary objective. frontiersin.orgnih.gov For instance, iron-catalyzed ring contractions of cyclic β-diketones have shown promise for creating complex cyclic structures with high diastereoselectivity. acs.org Exploring similar strategies for the synthesis of the 5,5-Dimethyl-2,4(3H,5H)-furandione core from readily available precursors would be a significant advancement.

Renewable Feedstocks: Utilizing biomass-derived starting materials is a cornerstone of sustainable chemistry. nih.gov Research into converting platform chemicals derived from carbohydrates, such as furfural (B47365) or hydroxymethylfurfural, into the target dione (B5365651) through innovative catalytic pathways could provide a green and sustainable route. nih.govmdpi.commdpi.com

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key tenet of atom economy. researchgate.net Future methodologies will likely focus on addition and cycloaddition reactions that inherently minimize waste. nih.gov For example, the use of organocatalysts like rhodamine B for the cycloaddition of CO2 to epoxides to form cyclic carbonates showcases a green and atom-economical approach that could be adapted for furanone synthesis. rsc.org

Flow Chemistry and Process Intensification: Continuous flow reactors offer numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. The development of flow-based syntheses for 5,5-Dimethyl-2,4(3H,5H)-furandione would represent a significant step towards a more sustainable and efficient manufacturing process.

Exploration of Novel Reactivity and Unprecedented Transformation Pathways

The reactivity of β-dicarbonyl compounds is rich and varied, offering numerous possibilities for the synthesis of complex molecules. pressbooks.pubyoutube.com The 5,5-Dimethyl-2,4(3H,5H)-furandione scaffold, with its two carbonyl groups and a heterocyclic ring, is ripe for the discovery of novel chemical transformations.

Potential Areas of Exploration:

Asymmetric Catalysis: The development of enantioselective reactions is crucial for the synthesis of chiral molecules with specific biological activities. Future research will likely focus on the asymmetric functionalization of the 5,5-Dimethyl-2,4(3H,5H)-furandione core, for example, through catalytic alkylation or aldol (B89426) reactions at the α-position.

Radical Chemistry: Radical reactions have emerged as powerful tools for the construction of complex molecular architectures. mdpi.com Investigating the reactivity of radical intermediates derived from 5,5-Dimethyl-2,4(3H,5H)-furandione could lead to the discovery of unprecedented cyclization and cross-coupling reactions.

Photocatalysis: Visible-light photocatalysis offers a green and efficient way to initiate chemical transformations. nih.gov The application of photoredox catalysis to 5,5-Dimethyl-2,4(3H,5H)-furandione could enable novel C-H functionalization, cycloadditions, and other transformations that are difficult to achieve through traditional thermal methods.

Ring-Opening and Ring-Expansion Reactions: Exploring the selective opening of the furanone ring or its expansion to larger heterocyclic systems could provide access to a diverse range of new molecular scaffolds with potential applications in medicinal chemistry and materials science.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis. arxiv.orgresearchgate.net These powerful computational tools can accelerate the discovery and optimization of new reactions and synthetic routes.

Future Applications in 5,5-Dimethyl-2,4(3H,5H)-furandione Research:

Retrosynthesis Planning: Deep learning models are being developed to predict viable retrosynthetic pathways for complex molecules. mdpi.comresearchgate.netpreprints.org Applying these tools to 5,5-Dimethyl-2,4(3H,5H)-furandione and its derivatives could help chemists design more efficient and innovative synthetic routes from simple, commercially available starting materials.

Reaction Outcome Prediction: ML algorithms can be trained on large datasets of chemical reactions to predict the outcome of a given reaction, including the yield and stereoselectivity. This can save significant time and resources by allowing researchers to computationally screen a wide range of reaction conditions before entering the laboratory.

Discovery of Novel Reactivity: AI can be used to search for novel and unexpected chemical transformations by exploring vast chemical reaction networks. This could lead to the discovery of entirely new ways to synthesize and functionalize the 5,5-Dimethyl-2,4(3H,5H)-furandione scaffold.

Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is essential for the rational design and optimization of chemical processes. Advanced in situ spectroscopic techniques allow for the real-time monitoring of reacting systems, providing invaluable insights into the transient intermediates and transition states that govern a chemical transformation. wikipedia.org

Application to 5,5-Dimethyl-2,4(3H,5H)-furandione Chemistry:

Operando Spectroscopy: This powerful methodology combines the simultaneous spectroscopic characterization of a catalyst or reacting species with the measurement of catalytic activity and selectivity. wikipedia.orgspectroscopyonline.comornl.govacs.org Applying operando Raman or IR spectroscopy to the synthesis of 5,5-Dimethyl-2,4(3H,5H)-furandione could reveal the nature of the active catalytic species and the key reaction intermediates.

Time-Resolved Spectroscopy: Techniques such as time-resolved IR and NMR spectroscopy can be used to study the kinetics of fast reactions and to identify short-lived intermediates. These methods would be particularly valuable for elucidating the mechanisms of photochemical and radical reactions involving 5,5-Dimethyl-2,4(3H,5H)-furandione.

Spectroscopic Ellipsometry: This technique can provide detailed information about the thickness and optical properties of thin films, making it a valuable tool for studying surface-catalyzed reactions and for the development of functional materials based on 5,5-Dimethyl-2,4(3H,5H)-furandione derivatives.

Computational Design of Functionalized 5,5-Dimethyl-2,4(3H,5H)-furandione Derivatives for Specific Applications

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with tailored properties. mdpi.comnih.govnih.gov By predicting the physicochemical and biological properties of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process.

Future Directions in Computational Design:

Drug Discovery: Heterocyclic compounds are a cornerstone of medicinal chemistry, with a large percentage of approved drugs containing at least one heterocyclic ring. nih.govresearchgate.netrroij.com Computational methods can be used to design derivatives of 5,5-Dimethyl-2,4(3H,5H)-furandione with improved binding affinity for specific biological targets, as well as optimized pharmacokinetic properties. frontiersin.org

Materials Science: The unique electronic and structural properties of furanone derivatives make them attractive candidates for applications in materials science, such as organic electronics and sensors. researchgate.net Computational screening can be used to identify derivatives of 5,5-Dimethyl-2,4(3H,5H)-furandione with desirable properties, such as high charge carrier mobility or strong fluorescence.

Agrochemicals: The development of new and effective agrochemicals is essential for global food security. Computational design can aid in the discovery of 5,5-Dimethyl-2,4(3H,5H)-furandione derivatives with potent herbicidal, insecticidal, or fungicidal activity, while also considering their environmental impact.

Q & A

Q. What are the established synthetic routes for 5,5-Dimethyl-2,4(3H,5H)-furandione?

Methodological Answer: A common approach involves cyclocondensation reactions or one-pot strategies. For example:

- Cyclocondensation of Precursors : Reacting substituted dihydrofuran derivatives with electrophiles under acidic or Lewis acid-free conditions. highlights a method using 2,5-dimethoxy-2,5-dihydrofuran and trimethylsilyl triflate (TMSOTf) to generate key intermediates, which are then reacted with electrophiles to yield furanones .

- Intermolecular Condensation : describes a process for structurally similar furanones, where acetoxy ketones undergo condensation to form the furanone backbone. Adapting this with 5,5-dimethyl-substituted precursors could be viable .

Table 1: Comparison of Synthetic Routes

| Method | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | TMSOTf, triethylamine, electrophiles | High | |

| Intermolecular Condensation | Acidic conditions, acetoxy ketones | Moderate |

Q. How can spectroscopic methods confirm the structure of 5,5-Dimethyl-2,4(3H,5H)-furandione?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect signals for methyl groups (δ ~1.3–1.5 ppm, singlet) and lactone protons (δ ~4.5–5.5 ppm). provides SMILES/InChI data for a related compound, aiding peak assignment .

- ¹³C NMR : Lactone carbonyls (δ ~165–175 ppm) and quaternary carbons (δ ~90–100 ppm).

- IR Spectroscopy : Strong C=O stretching (~1750 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matching the molecular formula (C₆H₈O₃; theoretical m/z 128.0473).

Q. What safety precautions are recommended for handling 5,5-Dimethyl-2,4(3H,5H)-furandione?

Methodological Answer:

- Storage : Refrigerate (2–8°C) in airtight containers to prevent hydrolysis (analogous to ) .

- PPE : Use gloves, goggles, and lab coats. recommends limits for similar furanones in industrial settings, emphasizing minimizing inhalation .

- Waste Disposal : Neutralize with alkaline solutions to hydrolyze lactone rings before disposal.

Advanced Research Questions

Q. How can one-pot synthesis strategies be optimized for 5,5-Dimethyl-2,4(3H,5H)-furandione derivatives?

Methodological Answer:

- Key Variables :

- Catalyst Loading : achieved high yields using equimolar TMSOTf without additional Lewis acids .

- Electrophile Selection : Aromatic aldehydes or α,β-unsaturated ketones enhance regioselectivity.

- Optimization Workflow :

Screen solvents (dioxane, THF) for solubility.

Use kinetic studies (e.g., in situ FTIR) to monitor reaction progress.

Employ Design of Experiments (DoE) to balance temperature and reagent ratios.

Q. What methodologies resolve contradictions in reported biological activities of 5,5-Dimethyl-2,4(3H,5H)-furandione derivatives?

Methodological Answer:

- Standardized Assays : evaluated antibacterial activity using broth microdilution (MIC) and biofilm inhibition assays against P. aeruginosa and S. aureus. Replicating these protocols ensures comparability .

- Dose-Response Analysis : Quantify EC₅₀ values to distinguish potency variations across studies.

- Mechanistic Studies : Use transcriptomics/proteomics to identify target pathways, reducing ambiguity in mode-of-action claims.

Table 2: Example Bioactivity Evaluation Framework

| Assay Type | Test Organisms | Key Metrics | Reference |

|---|---|---|---|

| Broth Microdilution | E. coli, S. aureus | MIC (µg/mL) | |

| Biofilm Inhibition | P. aeruginosa | % Inhibition |

Q. What mechanistic insights explain the cyclocondensation reactions forming 5,5-Dimethyl-2,4(3H,5H)-furandione?

Methodological Answer:

- Stepwise Mechanism :

Activation : TMSOTf generates a silyl oxonium intermediate () .

Nucleophilic Attack : Electrophiles (e.g., aldehydes) attack the activated carbonyl.

Cyclization : Intramolecular lactonization forms the furanone ring.

- Computational Validation : DFT calculations (e.g., Gaussian 16) model transition states and activation energies. cites Stork’s work on analogous aldol reactions, supporting this pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.